molecular formula C9H15NO4 B2958560 2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid CAS No. 1247996-56-0

2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid

Cat. No.: B2958560
CAS No.: 1247996-56-0
M. Wt: 201.222
InChI Key: RGLOHACYRPCUOW-UHFFFAOYSA-N
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Description

2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid is a pyrrolidine-based compound featuring an ethoxycarbonyl (COOEt) group at the 1-position of the pyrrolidine ring and an acetic acid moiety at the 2-position. This structure confers unique reactivity and functional versatility, making it valuable in organic synthesis, particularly in peptide chemistry and drug development. The ethoxycarbonyl group acts as a protecting group for amines, enhancing stability during synthetic procedures .

The compound is synthesized via ester hydrolysis or coupling reactions, as evidenced by procedures involving NaOH-mediated deprotection in ethanol (e.g., hydrolysis of ethyl esters to carboxylic acids) . Its applications span intermediates for bioactive molecules, such as GABA inhibitors and angiotensin-converting enzyme (ACE) analogs, as seen in structurally related benzazepine derivatives .

Properties

IUPAC Name

2-(1-ethoxycarbonylpyrrolidin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(10)6-8(11)12/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLOHACYRPCUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.

    Attachment of Acetic Acid Moiety: The acetic acid moiety can be attached through carboxylation reactions or by using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of 2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid exhibit promising biological activities, including anti-inflammatory and anti-fibrotic properties. For instance, compounds structurally related to this acid have shown inhibitory effects on collagen synthesis, suggesting potential applications in treating fibrotic diseases .

Antifibrotic Activity

A study focused on the synthesis of pyrimidine derivatives demonstrated that similar compounds could inhibit collagen prolyl-4-hydroxylase activity, a key enzyme in collagen production. This suggests that this compound may also possess antifibrotic capabilities by reducing collagen accumulation in various tissues .

Drug Development

The compound's structural features allow it to act as a scaffold for drug design. Its ability to modulate biological pathways makes it a candidate for developing new therapeutics targeting conditions such as liver fibrosis and other fibrotic disorders .

Case Studies

StudyFocusFindings
Study on Pyrimidine Derivatives Evaluated the anti-fibrotic activity of compounds similar to this compoundIdentified significant inhibition of collagen synthesis, indicating potential therapeutic use in fibrosis .
Synthesis of Novel Compounds Investigated the synthesis of pyrimidine derivatives with ethoxycarbonyl substituentsFound that these compounds exhibited enhanced biological activity compared to their predecessors, supporting the idea that structural modifications can lead to improved efficacy .

Mechanism of Action

The mechanism of action of 2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Solubility and Stability

  • Hydrophilicity: The hydroxymethyl derivative (C₇H₁₃NO₃) has higher aqueous solubility (logP ~0.5) compared to the ethoxycarbonyl analog (logP ~1.2) .
  • Stability : Fmoc-protected compounds are prone to β-elimination under basic conditions, limiting their use in long-term storage, whereas BOC and ethoxycarbonyl derivatives are more stable .

Biological Activity

2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid (CAS No. 1247996-56-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethoxycarbonyl group and an acetic acid moiety, which may contribute to its biological activity. Its structural formula can be represented as follows:

C9H15NO3\text{C}_9\text{H}_{15}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The ethoxycarbonyl group may facilitate binding to enzymes or receptors, modulating their activity, and influencing cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might interact with neurotransmitter receptors, affecting signaling pathways.
  • Cell Cycle Regulation : Preliminary studies suggest it could influence cell cycle progression, potentially inducing apoptosis in cancer cells.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

Anticancer Activity

Preliminary studies have shown that derivatives of pyrrolidine compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated antiproliferative effects against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations .

Compound Cell Line GI50 (µM) Mechanism
This compoundMCF7 (breast cancer)8.79Induces apoptosis
Similar derivativeUAC62 (melanoma)0.77Inhibits tubulin polymerization

Case Studies

  • Antitumor Efficacy : A study evaluated the antiproliferative effects of various pyrrolidine derivatives, including those structurally related to this compound. Results indicated significant growth inhibition in cancer cell lines, suggesting the compound's potential as an anticancer agent .
  • Enzymatic Interaction : Another research effort focused on the compound's ability to interact with specific enzymes involved in metabolic processes, highlighting its potential role in drug development targeting metabolic diseases .

Q & A

Basic: What are the standard synthetic routes for 2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives can react with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/water) to form the pyrrolidine-acetic acid backbone . Ethoxycarbonyl groups are introduced via carbamate-forming reactions, often using ethyl chloroformate or similar reagents.
Optimization Considerations:

  • Temperature: Elevated temperatures (40–60°C) improve reaction rates but may increase side products like oxidation byproducts .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/water mixtures balance solubility and safety .
  • Characterization: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and validation by ¹H/¹³C NMR and HPLC (≥95% purity) are critical .

Advanced: How can contradictions in spectroscopic data for this compound be resolved during structural elucidation?

Answer:
Contradictions often arise from tautomerism, stereochemical variations, or solvent-induced shifts.
Methodological Approach:

  • Multi-Technique Validation: Combine ¹H NMR, ¹³C NMR, and IR spectroscopy. For example, the ethoxycarbonyl group’s carbonyl peak should appear at ~170–175 ppm in ¹³C NMR .
  • Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Crystallography: X-ray diffraction resolves stereochemical ambiguities, particularly for the pyrrolidine ring’s conformation .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Liquid-Liquid Extraction: Separate acidic impurities using NaHCO₃ (aqueous) and dichloromethane .
  • Recrystallization: Use ethanol/water mixtures to exploit solubility differences. Optimal purity is achieved at 4°C .
  • Column Chromatography: Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) resolves closely related byproducts .

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

Answer:
pH Effects:

  • Acidic Conditions (pH < 3): Hydrolysis of the ethoxycarbonyl group occurs, forming pyrrolidine-2-acetic acid and ethanol .
  • Neutral/Basic Conditions (pH 7–9): Stable in short-term assays but prone to oxidation over time.
    Temperature Effects:
  • Short-Term Stability: ≤24 hours at 25°C in PBS buffer.
  • Long-Term Storage: Store at –20°C under inert gas (N₂/Ar) to prevent degradation .

Basic: What spectroscopic and chromatographic methods are used to confirm purity and identity?

Answer:

  • HPLC: Reverse-phase C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 210–220 nm .
  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 229.1 (calculated for C₁₀H₁₅NO₄) .
  • FT-IR: Key peaks include C=O stretch (~1720 cm⁻¹ for ethoxycarbonyl) and N–H bend (~1550 cm⁻¹) .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:
Discrepancies may stem from assay conditions or impurity profiles.
Troubleshooting Steps:

  • Impurity Profiling: Use LC-MS to identify and quantify byproducts (e.g., hydrolyzed or oxidized derivatives) .
  • Dose-Response Curves: Validate activity with multiple concentrations (e.g., 1–100 µM) in triplicate .
  • Cell Line Variability: Test across multiple models (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid: For eye contact, rinse with water for 15 minutes; for skin exposure, wash with soap and water .

Advanced: What strategies optimize the enantiomeric purity of this compound?

Answer:

  • Chiral Resolution: Use preparative HPLC with a chiral column (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phase .
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation .
  • Dynamic Kinetic Resolution: Catalytic methods using enzymes (lipases) or transition-metal catalysts .

Basic: How is the compound’s solubility profile determined, and what solvents are optimal?

Answer:

  • Solubility Screening: Use the shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol, acetonitrile) .
  • Preferred Solvents: DMSO for stock solutions (≥50 mg/mL); dilute in PBS or cell culture media for assays .

Advanced: What computational tools predict the compound’s reactivity in novel synthetic pathways?

Answer:

  • DFT Calculations (Gaussian, ORCA): Predict reaction pathways and transition states for nucleophilic substitutions .
  • Machine Learning (Chemprop): Train models on existing pyrrolidine derivative data to forecast yields/selectivity .

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